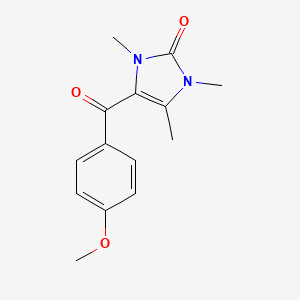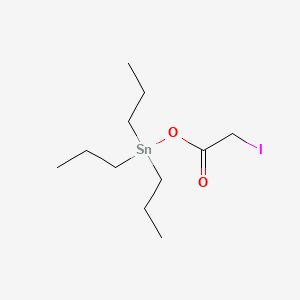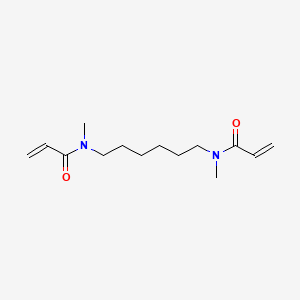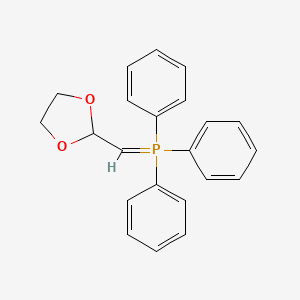
Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxolan-2-yl-methylene)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, involves its role as a reagent in various chemical reactions. It acts by forming intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: A closely related compound with similar applications.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Another compound with a dioxolane moiety.
Uniqueness
Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, is unique due to its specific structure and reactivity, which make it particularly useful in Wittig olefinations and the preparation of fluorescent probes and antitumor agents .
Propriétés
Numéro CAS |
78950-65-9 |
|---|---|
Formule moléculaire |
C22H21O2P |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1,3-dioxolan-2-ylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21O2P/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,22H,16-17H2 |
Clé InChI |
XIZKJGZPPNCUEE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



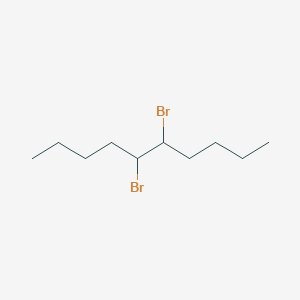
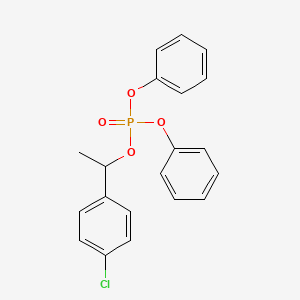
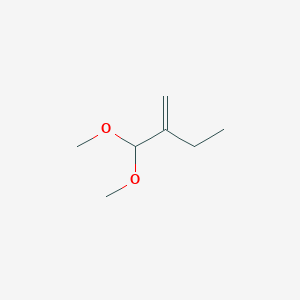
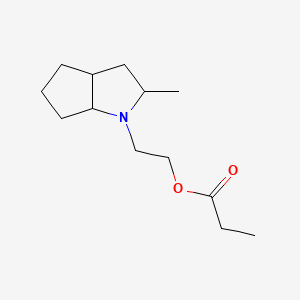

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)
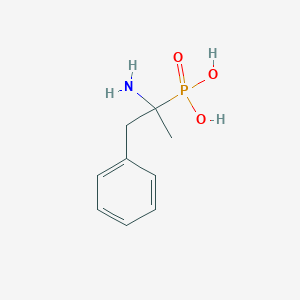

![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)

